6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
6-methyl-5-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c1-10-13(21-7-8-25-15(21)17-10)14-18-19-16(20(14)2)26-9-11-3-5-12(6-4-11)22(23)24/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDZLLMZGODSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole (CAS Number: 1105224-07-4) is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity against cancer cell lines, antibacterial properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 386.5 g/mol. Its structure incorporates both imidazole and triazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1105224-07-4 |
| Molecular Formula | C₁₆H₁₄N₆O₂S₂ |
| Molecular Weight | 386.5 g/mol |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of incubation.
The results indicate that the compound exhibits significant cytotoxic activity across these cell lines, suggesting its potential as an anticancer agent.
Antibacterial Activity
In addition to its anticancer properties, the compound's antibacterial activity was evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains.
These findings highlight the compound's potential as an antibacterial agent, particularly against Candida albicans, which is notable given the increasing resistance to conventional antifungal treatments.
The biological activity of this compound can be attributed to its structural features. The presence of the triazole ring is particularly significant; triazoles are known to inhibit fungal cytochrome P450 enzymes and exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, the thioether linkage may enhance cellular permeability and bioactivity.
Case Studies
- Antitumor Activity : A study conducted by researchers demonstrated that derivatives of the triazole moiety exhibited enhanced antitumor activity compared to their non-triazole counterparts. The incorporation of substituents such as nitro and methyl groups significantly influenced their cytotoxic profiles.
- Antimicrobial Efficacy : Another investigation assessed various derivatives based on this compound structure for their antimicrobial properties. It was found that modifications in the aromatic rings could enhance efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Aromatic Substituent Positioning
Thioether Formation
The target compound’s (4-nitrobenzyl)thio group is synthesized via nucleophilic substitution, similar to methods in , where thioether linkages are formed using chlorobenzyl halides and thiol-containing intermediates under basic conditions .
Suzuki Coupling
Physicochemical Properties
Electronic and Steric Effects
- Thioether vs. Thiol : The (4-nitrobenzyl)thio group in the target compound offers greater steric bulk and reduced polarity compared to the thiol group in ’s compound, influencing solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
